molecular formula C5H5ClFN3 B8191140 C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine

C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine

Cat. No.: B8191140
M. Wt: 161.56 g/mol
InChI Key: ITXRQHMDKQJIPT-UHFFFAOYSA-N
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Description

C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of chloro and fluoro substituents on the pyrimidine ring can significantly alter the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoro-pyrimidine.

    Nucleophilic Substitution: The 4-chloro-5-fluoro-pyrimidine undergoes nucleophilic substitution with methylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-fluoro-pyrimidine: A precursor in the synthesis of C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine.

    4-Chloro-5-fluoro-2-methylpyrimidine: A structurally similar compound with different substituents.

    4-Chloro-5-fluoro-2-aminopyrimidine: Another related compound with an amino group.

Uniqueness

This compound is unique due to its specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(4-chloro-5-fluoropyrimidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c6-5-3(7)2-9-4(1-8)10-5/h2H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRQHMDKQJIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CN)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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